KDM5-C70, with the chemical identifier 1596348-32-1, is a synthetic compound primarily studied for its role as a histone demethylase inhibitor. It is derived from KDM5-C49, and its synthesis involves the esterification of KDM5-C49 with ethanol under acidic conditions. KDM5-C70 has garnered attention for its potential applications in cancer research, epigenetics, cardiovascular research, and immunotherapy due to its ability to influence gene expression and chromatin structure.
KDM5-C70 is classified as a small-molecule inhibitor targeting lysine demethylase 5 (KDM5) isoforms. It is recognized for its role in modulating histone methylation patterns, specifically targeting the trimethylation of histone H3 at lysine 4 (H3K4me3). This compound is sourced from various chemical databases and has been utilized in multiple scientific studies to explore its efficacy in different biological contexts, particularly in cancer cell lines.
The synthesis of KDM5-C70 involves a multi-step process:
This synthetic route allows for the production of KDM5-C70 in a form that can be effectively utilized in biological assays and therapeutic applications.
The molecular formula of KDM5-C70 is C17H28N4O3, corresponding to a molecular weight of 336.4 g/mol. The compound features a complex structure that includes:
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC
.This structural complexity enables KDM5-C70 to interact specifically with histone demethylases, influencing their enzymatic activity.
KDM5-C70 primarily undergoes hydrolysis reactions within biological systems. Upon entering cells, it is metabolized back to its parent compound, KDM5-C49. This conversion is crucial as KDM5-C49 exhibits significant inhibitory effects on KDM5 enzymes, thereby altering histone methylation states. The hydrolysis process ensures that the active form of the inhibitor is available for interaction with target proteins.
The mechanism by which KDM5-C70 exerts its effects involves:
Data from experiments indicate that this compound can significantly alter global histone methylation patterns, thereby influencing pathways related to cell proliferation and survival.
KDM5-C70 possesses several notable physical and chemical properties:
These properties are essential for understanding how KDM5-C70 can be effectively utilized in laboratory settings and potential therapeutic applications.
KDM5-C70 has been explored for various scientific applications:
The KDM5 (also known as JARID1) family of histone demethylases comprises four members in humans (KDM5A-D) that function as critical regulators of gene expression through their enzymatic activity on histone H3 lysine 4 (H3K4). These Fe²⁺- and α-ketoglutarate (αKG)-dependent oxygenases catalyze the removal of di- and tri-methyl groups from H3K4 (H3K4me2/3), modifications strongly associated with active gene transcription [2] [4]. This demethylation activity enables transcriptional repression by establishing a condensed chromatin state incompatible with transcriptional activation. The KDM5 enzymes contain several conserved functional domains: JmjN, ARID (DNA-binding domain), catalytic JmjC, PHD (histone modification reader domain), and a C5HC2 zinc finger [2] [4].
Dysregulation of KDM5 demethylases is implicated in oncogenesis through multiple mechanisms. KDM5A was initially identified as a retinoblastoma-binding protein (RBP2) that modulates cell cycle progression, while KDM5B (PLU1) is overexpressed in breast, prostate, and lung cancers, correlating with poor prognosis [2] [7]. The family contributes to tumor maintenance by repressing tumor suppressor genes, differentiation genes, and genes involved in DNA damage response. Additionally, KDM5 enzymes maintain cancer stem cell populations and promote drug resistance by dynamically modulating the epigenetic landscape in response to therapeutic pressure [2] [7] [9].
Table 1: Human KDM5/JARID1 Family Members
Designation | Aliases | Catalytic Domains | Substrate Specificity | Cancer Associations |
---|---|---|---|---|
KDM5A | JARID1A, RBP2 | JmjN-JmjC, ARID, PHD, Zn-finger | H3K4me3/me2 | Breast cancer metastasis, ER-negative progression |
KDM5B | JARID1B, PLU1 | JmjN-JmjC, ARID, PHD, Zn-finger | H3K4me3/me2 | Melanoma maintenance, breast cancer |
KDM5C | JARID1C, SMCX | JmjN-JmjC, ARID, PHD, Zn-finger | H3K4me3/me2 | Renal cell carcinoma, intellectual disability |
KDM5D | JARID1D, SMCY | JmjN-JmjC, ARID, PHD, Zn-finger | H3K4me3/me2 | Prostate cancer, gender-specific effects |
KDM5-C70 (ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate; CAS# 1596348-32-1) is an ethyl ester prodrug derivative of the potent KDM5 inhibitor KDM5-C49, designed to overcome cellular permeability limitations [1] [5] [10]. With a molecular weight of 336.43 g/mol and chemical formula C₁₇H₂₈N₄O₃, this cell-permeable compound acts as a competitive antagonist of αKG within the catalytic Jumonji domain [4] [10]. Biochemical profiling reveals pan-KDM5 inhibition with low nanomolar potency: KDM5A/B/C/D Kᵢ = 2/1/6.1/3.4 nM, respectively. Significant selectivity is observed against other KDMs, including KDM4C (Kᵢ = 510 nM), KDM6B (Kᵢ = 4.55 μM), and KDM2A (Kᵢ = 4.4 μM) [4] [10].
The inhibitor binding mode was elucidated through X-ray crystallography of KDM5A's linked JmjN-JmjC domain complexed with KDM5-C70 and Mn²⁺ (a structural substitute for Fe²⁺). These studies demonstrated that the compound occupies the αKG binding pocket, with its isonicotinic acid moiety coordinating the metal ion and forming hydrogen bonds with residues Tyr173, Asn324, and Lys501 [4]. Unlike some JmjC inhibitors, KDM5-C70 exhibits bidentate metal coordination, contributing to its high binding affinity. The ethyl ester group enhances membrane permeability but requires intracellular esterase-mediated hydrolysis to the active carboxylic acid form (KDM5-C49) for target engagement [5] [10].
Table 2: KDM5-C70 Mechanism of Action and Biochemical Parameters
Property | Value/Characteristic | Experimental System | Biological Consequence |
---|---|---|---|
Target Affinity | KDM5A Kᵢ = 2 nM; KDM5B Kᵢ = 1 nM; KDM5C Kᵢ = 6.1 nM; KDM5D Kᵢ = 3.4 nM | Fluorescence polarization | Selective inhibition of KDM5 demethylase activity |
Cellular Potency | IC₅₀ < 1 μM (H3K4me3 elevation in U2OS) | Immunofluorescence | Genome-wide increase in H3K4me3 levels |
Antiproliferative Activity | IC₅₀ < 1 μM (MCF7); 85% growth inhibition (MCF7/11d) | ATP-lite viability assay | Reduced cancer cell proliferation |
Structural Binding | Bidentate metal coordination in αKG pocket | X-ray crystallography (PDB codes not provided) | Competitive inhibition with αKG |
Selectivity Profile | >250-fold selective vs. KDM4C/6B/3A/2A | AlphaLISA/FDH assays | Reduced off-target epigenetic effects |
The therapeutic rationale for KDM5 inhibition stems from its role in maintaining oncogenic gene expression programs and suppressing antitumor immunity. Cancer cells exhibit aberrant KDM5 expression that silences tumor suppressors and differentiation genes. Inhibition with KDM5-C70 reverses this repression, as evidenced by genome-wide elevation of H3K4me3 levels around transcription start sites, particularly at genes regulating cell cycle progression and differentiation [1] [4] [8]. In multiple myeloma cells, treatment with 50 μM KDM5-C70 for 7 days significantly increased global H3K4me3, reduced retinoblastoma protein (Rb) phosphorylation, and induced potent antiproliferative effects (50% reduction in viability at ~20 μM) [1].
Beyond direct antitumor effects, KDM5 inhibition activates "viral mimicry" pathways—an emerging therapeutic strategy. KDM5-C70 treatment in breast cancer cells increases transcription of endogenous retroviral elements and repetitive genomic sequences, leading to:
Notably, these effects occur selectively in cancer cells due to their pre-existing repeat element hypomethylation, creating a therapeutic window not observed in normal breast epithelial cells [9]. KDM5-C70 also demonstrates potential in non-oncological contexts by directing neural stem cell (NSC) fate. Treatment of rat NSCs with 25 μM KDM5-C70 promoted astrocytogenesis through epigenetic upregulation of glial fibrillary acidic protein (GFAP), accompanied by metabolic reprogramming involving attenuated phosphatidylethanolamine biosynthesis [8]. Lipidomic analysis revealed 180 differentially regulated lipid species, linking epigenetic changes to metabolic rewiring during differentiation.
Table 3: Therapeutic Applications of KDM5-C70 in Disease Models
Disease Context | Key Findings | Proposed Mechanism | Reference |
---|---|---|---|
Multiple Myeloma | Genome-wide H3K4me3 elevation; 50% proliferation reduction at ~20 μM; Reduced pRb phosphorylation | Cell cycle arrest via epigenetic reprogramming | [1] |
Breast Cancer | 85-97% growth inhibition (MCF7/BT474); ISG/AP gene upregulation; MHC-I surface increase | Viral mimicry & R-loop-mediated STING activation | [5] [9] |
Neural Stem Cell Differentiation | Astrocytogenesis promotion; GFAP upregulation; Altered PE biosynthesis | Epigenetic-metabolic coupling in cell fate | [8] |
Immunotherapy Resistance | Reversal of "cold tumor" phenotype; Enhanced antigen presentation | Demethylation of endogenous retroviral elements | [9] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3